molecular formula C15H20N4O5S B12167231 N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

Cat. No.: B12167231
M. Wt: 368.4 g/mol
InChI Key: ZKXWZVNYVHTOIS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a glycinamide derivative characterized by two key substituents:

  • N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]: The tetrahydrothiophene sulfone (1,1-dioxide) ring introduces a sulfonyl group, which contributes to electron-withdrawing effects and may improve metabolic stability compared to non-oxidized sulfur analogs.

The compound’s design likely targets enzymatic or receptor-binding sites, leveraging the glycinamide core for conformational flexibility and substituents for specificity.

Properties

Molecular Formula

C15H20N4O5S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C15H20N4O5S/c1-10(20)17-11-2-4-12(5-3-11)18-14(21)8-16-15(22)19-13-6-7-25(23,24)9-13/h2-5,13H,6-9H2,1H3,(H,17,20)(H,18,21)(H2,16,19,22)

InChI Key

ZKXWZVNYVHTOIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Sulfonylation: The addition of the sulfonyl group to the phenyl ring.

    Coupling Reaction: The coupling of the acetylamino phenyl sulfonyl intermediate with the dioxidotetrahydrothiophenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following glycinamide derivatives share structural similarities but exhibit distinct pharmacological and physicochemical properties due to variations in substituents.

N-(4-Acetamidophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide ()

  • Molecular Formula : C₂₄H₂₄FN₃O₄S
  • Average Mass : 469.531 g/mol
  • Key Substituents: 4-Fluorobenzyl: Enhances lipophilicity and may influence blood-brain barrier penetration.
  • Comparison :
    • The sulfonyl group here mirrors the sulfone in the target compound, but the 4-fluorobenzyl substituent introduces greater aromatic bulk compared to the target’s tetrahydrothiophene ring. This may alter binding kinetics in hydrophobic pockets.

N-[4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]-N~2~-(2-methoxyethyl)-N~2~-[(2-methyl-2-propanyl)carbamoyl]glycinamide ()

  • Molecular Formula : C₂₇H₃₄ClN₅O₃
  • Average Mass : 512.051 g/mol
  • tert-Butyl carbamoyl: Increases steric hindrance, possibly reducing off-target interactions.
  • The tert-butyl group may enhance metabolic stability but reduce solubility.

N-(4-Methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide ()

  • Molecular Formula: Not explicitly provided, but inferred as C₂₁H₁₈N₃O₆S.
  • Key Substituents :
    • 3-Nitrophenyl: A strong electron-withdrawing group that may increase reactivity or alter redox properties.
    • 4-Methoxyphenyl: Enhances solubility via methoxy’s hydrophilic contribution.
  • The methoxy group improves solubility relative to the target’s acetylated phenyl.

2-(Dimethylamino)-N-[(4-propan-2-yloxyphenyl)carbamoyl]acetamide ()

  • Molecular Formula : C₁₄H₂₁N₃O₃
  • Isopropoxyphenyl: Enhances lipophilicity and may prolong half-life.
  • Comparison: The dimethylamino group introduces a charged moiety at physiological pH, contrasting with the neutral sulfone in the target compound. This could affect membrane permeability.

Structural and Functional Analysis

Substituent Effects on Solubility

Compound Key Substituents Solubility Predictions
Target Compound Sulfone, acetylamino phenyl Moderate (sulfone enhances polarity)
Compound Fluorobenzyl, methylphenylsulfonyl Low (high lipophilicity)
Compound Nitrophenyl, methoxyphenyl Moderate (nitro reduces, methoxy improves)

Binding Affinity Considerations

  • Electron-Withdrawing Groups : The sulfone (target) and nitro () groups may stabilize charge-transfer interactions in enzymatic active sites.
  • Aromatic Bulk : Fluorobenzyl () and imidazole () substituents could enhance binding to hydrophobic pockets but reduce conformational flexibility.

Methodological Relevance

The SRB cytotoxicity assay () is widely used to evaluate compounds like these for anticancer activity.

Biological Activity

N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups. Its molecular formula is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 302.36 g/mol. The presence of an acetylamino group and a tetrahydrothiophene moiety suggests possible interactions with biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC14H18N2O3SC_{14}H_{18}N_{2}O_{3}S
Molecular Weight302.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity : Analogous compounds have shown efficacy in animal models for epilepsy, particularly in maximal electroshock (MES) tests. The structure suggests potential modulation of neuronal voltage-sensitive sodium channels, which are crucial in seizure activity regulation .
  • Neuroprotective Effects : Preliminary studies indicate that related compounds can protect neuronal cells from oxidative stress and cytotoxicity. For instance, certain derivatives have demonstrated better protective effects on PC12 cells compared to standard neuroprotective agents like edaravone .

Case Studies

  • Anticonvulsant Screening : In a study evaluating various derivatives for anticonvulsant activity, compounds similar to this compound were tested in MES and subcutaneous pentylenetetrazole models. Results indicated that certain derivatives exhibited significant protection against seizures at specific dosages (100 mg/kg), highlighting their potential as therapeutic agents for epilepsy .
  • Neuroprotection in Oxidative Stress Models : A set of synthesized compounds was evaluated for their protective effects against sodium nitroprusside-induced damage in PC12 cells. Among these, some showed enhanced neuroprotective properties and lower cytotoxicity, suggesting that structural modifications could enhance efficacy against neurodegenerative conditions .

Pharmacological Profile

The pharmacological profile of this compound indicates a promising candidate for further development as an anticonvulsant and neuroprotective agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant seizure protection at 100 mg/kg
NeuroprotectionBetter protective effect than edaravone
CytotoxicityLower cytotoxicity compared to controls

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